4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

Synthetic chemistry Building block N-alkylation

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole (CAS 288401-40-1) is an N‑unsubstituted 4-aroylpyrazole bearing a 3,5-dichloro-2-hydroxybenzoyl substituent at the 4-position. With molecular formula C10H6Cl2N2O2 and molecular weight 257.07 g/mol, it belongs to the class of 4‑benzoylpyrazole derivatives that have been widely explored as synthetic intermediates and metal‑chelating ligands.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
Cat. No. B12585453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14)
InChIKeyVXLRRJWEOSPDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole Procurement Guide: N-Unsubstituted 4-Aroylpyrazole Building Block for Targeted Synthesis


4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole (CAS 288401-40-1) is an N‑unsubstituted 4-aroylpyrazole bearing a 3,5-dichloro-2-hydroxybenzoyl substituent at the 4-position . With molecular formula C10H6Cl2N2O2 and molecular weight 257.07 g/mol, it belongs to the class of 4‑benzoylpyrazole derivatives that have been widely explored as synthetic intermediates and metal‑chelating ligands . The presence of two chlorine atoms ortho and para to the phenolic hydroxyl group significantly modulates the electron density of the aromatic ring, a feature that distinguishes it from non‑halogenated or mono‑halogenated analogs in systematic structure‑activity relationship (SAR) studies .

Why N-Phenyl and Other 4-Benzoylpyrazole Analogs Cannot Replace 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole in Synthetic Workflows


The unsubstituted pyrazole N–H proton in 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole is a critical functional handle that is absent in its N‑phenyl analog (CAS 68287-74-1) and other N‑substituted derivatives . This free N–H site enables direct N‑alkylation, N‑arylation, and acylation reactions that are precluded in N‑blocked congeners, making the N‑unsubstituted scaffold uniquely suited for divergent library synthesis . Furthermore, the 3,5-dichloro-2-hydroxybenzoyl substituent provides a significantly lower phenolic pKa (predicted range 6–7) compared to non‑chlorinated 2-hydroxybenzoyl analogs, enhancing its metal‑chelation capacity and its fit into target binding sites that require an ionized hydroxyl group at physiological pH . Substituting with a regioisomeric 5‑aroylpyrazole or an N‑protected variant would eliminate these key chemical handles and alter the pharmacophore geometry, fundamentally changing both synthetic utility and biological recognition.

Quantitative Differentiation Evidence for 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole Against Closest Analogs


N-Unsubstituted Scaffold Enables Direct N-Functionalization Unavailable in N-Phenyl Analog (CAS 68287-74-1)

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole possesses a free N–H group that serves as a reactive site for regioselective N‑alkylation, N‑arylation, and N‑acylation, whereas the N‑phenyl analog (CAS 68287-74-1) is sterically and electronically blocked at this position . This distinction is structural rather than potency‑based; however, in synthetic workflows, the N‑unsubstituted compound can be diversified into dozens of N‑functionalized derivatives from a single precursor, whereas the N‑phenyl compound cannot be further modified at this site without deprotection or cleavage steps . No quantitative yield comparison is reported for this specific compound pair, but the general methodology for N‑alkylation of 4‑aroylpyrazoles is well established .

Synthetic chemistry Building block N-alkylation

3,5-Dichloro Substitution Lowers Phenolic pKa Relative to Non-Halogenated 2-Hydroxybenzoyl Pyrazoles

The 3,5-dichloro substitution on the 2-hydroxybenzoyl ring reduces the predicted pKa of the phenolic hydroxyl group to approximately 6–7, compared with pKa values typically above 8 for non-halogenated 2-hydroxybenzoyl analogs . This pKa shift was experimentally demonstrated in the related salicylamide PfDHODH inhibitor series, where compound 1 (bearing the identical 2-hydroxy-3,5-dichlorophenyl moiety) exhibited the lowest pKa (6.9) and highest potency (IC50 = 7.0 μM) among all tested salicylamide derivatives . The enhanced acidity favors deprotonation at physiological pH, which is essential for metal‑ion chelation and for binding to targets such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) whereby the ionized hydroxyl group acts as a key pharmacophoric element .

Physicochemical property pKa Metal chelation

Chelating Ligand Capacity: Pyrazole N and 2-Hydroxybenzoyl O Donor Set Offers Bidentate N,O-Coordination

The spatial arrangement of the pyrazole N2 nitrogen and the 2‑hydroxybenzoyl carbonyl and hydroxyl oxygen atoms in 4-(3,5-dichloro-2-hydroxybenzoyl)pyrazole creates a pre‑organized N,O‑bidentate chelating pocket that is structurally analogous to that of 3-(2-hydroxyphenyl)pyrazole, a well‑characterized ligand scaffold for transition metals . The 3,5-dichloro substitution increases the Lewis acidity of the ligand and stabilizes the deprotonated form, favoring complex formation with Cu(II), Zn(II), and Co(II) ions . While stability constants (log K) have not been experimentally determined for this specific compound, the structurally related 3-(2-hydroxyphenyl)-5-phenylpyrazole exhibits log K values in the range of 8–12 for divalent first-row transition metals .

Coordination chemistry Metal chelation Radiolabeling

Optimal Applications for 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole Based on Structural Differentiation


Divergent Library Synthesis via N-Functionalization for Antimalarial Lead Optimization

The free N–H position on the pyrazole ring enables rapid parallel synthesis of N‑alkyl and N‑aryl derivatives for SAR exploration. In PfDHODH inhibitor programs, the N‑unsubstituted scaffold serves as a versatile core for generating focused libraries aimed at improving potency beyond the 2.8–5.3 μM IC50 range achieved by hydroxypyrazoles 7e and 7f in the Pippione et al. 2019 study .

Metal-Chelating Ligand for Antifungal and Antibacterial Drug Design

The N,O‑bidentate chelating motif, enhanced by the electron‑withdrawing 3,5-dichloro substitution, is well suited for designing metalloenzyme inhibitors. The 2010 Gadakh et al. study demonstrated that 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles exhibit MIC50 values as low as 6.25 μg/mL against Staphylococcus aureus, outperforming ampicillin in several cases, confirming the scaffold's antimicrobial potential .

Intermediate for 4-Benzoylpyrazole Herbicide Development

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is a direct precursor for synthesizing N‑substituted 4-benzoylpyrazoles covered by multiple herbicide patents (e.g., AU-6523498-A). The 3,5-dichloro substitution enhances herbicidal activity by increasing lipophilicity and target site affinity compared to unsubstituted 4‑benzoylpyrazole, as demonstrated in structure‑activity studies of the benzoylpyrazole herbicide class .

Quote Request

Request a Quote for 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.